molecular formula C4H3BrS B043185 3-Bromothiophene CAS No. 872-31-1

3-Bromothiophene

Cat. No.: B043185
CAS No.: 872-31-1
M. Wt: 163.04 g/mol
InChI Key: XCMISAPCWHTVNG-UHFFFAOYSA-N
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Description

3-Bromothiophene (C₄H₃BrS, CAS 872-31-1) is a brominated heteroaromatic compound widely used as a versatile intermediate in organic synthesis. It is synthesized via halogen-metal exchange reactions using n-butyllithium followed by bromination , or through direct bromination of thiophene with bromine or N-bromosuccinimide (NBS) . Key physical properties include a boiling point of 150°C, density of 1.74 g/mL, and a refractive index of 1.591 . Its rotational spectrum, analyzed via microwave Fourier transform spectroscopy, reveals quadrupole coupling constants (χₐₐ = -543.7 MHz, χ₆₆ = 271.9 MHz) and centrifugal distortion parameters critical for understanding its molecular dynamics .

This compound serves as a precursor for synthesizing thieno[3,2-b]thiophene derivatives, polymers, and functionalized heterocycles, making it indispensable in materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the isomerization of 2-bromothiophene. This process involves the use of an acidic ion exchange resin as a catalyst at a temperature of around 150°C. The resulting mixture of this compound and 2-bromothiophene is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Bromothiophene serves as a versatile building block in the synthesis of various thiophene derivatives. Its reactivity allows for the introduction of different functional groups, making it a valuable intermediate in organic chemistry.

Synthesis of Thiophene Derivatives

  • Substituted Thiophenes : It can be converted into numerous 3-substituted thiophenes through electrophilic substitution reactions. These derivatives often exhibit enhanced electronic properties and are used in organic electronics and optoelectronic devices .
  • Polymers : this compound is crucial for synthesizing conducting polymers, which have applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications

The compound is significant in drug discovery and development due to its structural properties that allow for the modification of biological activity.

Drug Synthesis

  • Anticancer Agents : Research has shown that derivatives of this compound can exhibit anticancer properties. For example, compounds derived from it have been studied for their ability to inhibit cancer cell proliferation .
  • Antimicrobial Activity : Several studies have reported that thiophene derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

Material Science

This compound plays a critical role in the development of advanced materials.

Conductive Materials

  • Organic Electronics : It is used in the fabrication of organic semiconductors, which are essential for flexible electronics and display technologies. The incorporation of this compound into polymer matrices enhances conductivity and stability .
  • Sensors : The compound has been employed in the development of chemical sensors due to its ability to form stable complexes with various analytes .

Synthesis Methodologies

A notable method for synthesizing high-purity this compound involves catalytic isomerization from 2-bromothiophene. This method is advantageous due to its high yield and minimal waste production, aligning with green chemistry principles .

Application in Electronics

Research highlighted in recent studies demonstrates the use of this compound-based polymers in organic photovoltaic cells, showing improved efficiency compared to traditional materials .

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for thiophene derivativesEnhances electronic properties
PharmaceuticalsAnticancer agentsInhibits cancer cell proliferation
Material ScienceOrganic semiconductorsImproved conductivity in flexible electronics
SensorsChemical sensorsStable complexes with analytes

Mechanism of Action

The mechanism of action of 3-Bromothiophene primarily involves its role as a reactant in various chemical reactions. Its bromine atom can be readily replaced by other functional groups, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating properties of the thiophene ring and the electron-withdrawing nature of the bromine atom .

Comparison with Similar Compounds

2-Bromothiophene

  • Molecular Formula : C₄H₃BrS
  • Synthesis : Direct bromination of thiophene at the 2-position.
  • Key Differences :
    • Reactivity : The bromine at the 2-position sterically hinders coupling reactions compared to 3-bromothiophene, reducing its utility in Suzuki or Stille cross-couplings .
    • Applications : Less commonly used in polymer synthesis due to lower regioselectivity in polymerization .

Thieno[3,2-b]thiophene Derivatives

  • Molecular Formula: C₆H₄S₂ (e.g., thieno[3,2-b]thiophene-2-carboxylic acid)
  • Synthesis : Prepared from this compound via lithiation, sulfur insertion, and cyclization .
  • Key Properties :
    • Extended π-conjugation enhances charge transport, making these derivatives ideal for organic semiconductors .
    • Higher thermal stability (decomposition >300°C) compared to this compound .
  • Applications : Hole transport materials (HTMs) in perovskite solar cells, achieving power conversion efficiencies >20% .

3,3'-Bithienyl

  • Molecular Formula : C₈H₆S₂
  • Synthesis : Copper-mediated coupling of two this compound units .
  • Key Differences :
    • Electronic Properties : The bithienyl structure exhibits lower bandgap (2.1 eV) than this compound (3.2 eV), enabling visible-light absorption .
    • Reactivity : Prone to electrophilic substitution at the α-positions, unlike this compound, which undergoes cross-coupling at the bromine site .

Poly(this compound) (PTBr)

  • Synthesis : Oxidative polymerization of this compound using FeCl₃ in chloroform .
  • Key Properties :
    • Conductivity: ~10⁻⁴ S/cm, lower than poly(3-hexylthiophene) due to bromine’s electron-withdrawing effects .
    • Stability: Encapsulates lead bromide perovskites (FAPbBr₃), improving aqua stability by 300% and fluorescence intensity by 50% .
  • Applications : Protective coatings in optoelectronics and fluorescence-based sensors .

3-Bromonaphthothiophene

  • Molecular Formula : C₁₀H₇BrS
  • Synthesis : Lithiation of this compound followed by coupling with naphthalene derivatives .
  • Key Differences: Functionalization: Requires specific lithiation conditions to avoid rearrangement, unlike this compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Bandgap (eV) Conductivity (S/cm) Thermal Stability (°C) Key Application
This compound 3.2 N/A <150 (bp) Synthetic intermediate
Poly(this compound) 2.8 ~10⁻⁴ >200 Perovskite encapsulation
Thieno[3,2-b]thiophene 2.5 ~10⁻² >300 Organic semiconductors
3,3'-Bithienyl 2.1 N/A 180 Light-harvesting materials

Biological Activity

3-Bromothiophene is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a bromine substituent at the third position. This structure contributes to its unique electronic properties, which are crucial for its biological activity. The presence of the bromine atom enhances the reactivity of the thiophene ring, allowing for various chemical modifications that can lead to different biological effects.

Antispasmodic Activity

Recent studies have highlighted the spasmolytic effects of thiophene derivatives, including this compound. A study demonstrated that synthesized derivatives exhibited significant antispasmodic activity, particularly in reducing smooth muscle contractions in isolated rat duodenum. The mechanism was attributed to calcium channel blockade, which is essential for muscle contraction regulation. For instance, one derivative showed an effective concentration (EC50) of 1.26 µM, indicating potent spasmolytic activity against induced contractions .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for their antimicrobial properties . A study reported that certain derivatives exhibited promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications, emphasizing the importance of the bromine substituent in enhancing antimicrobial efficacy .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, derivatives of this compound have shown cytotoxic effects on breast cancer cells, leading to significant reductions in cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

  • Substituents : The nature and position of substituents on the thiophene ring affect the compound's reactivity and biological activity. For instance, introducing electron-withdrawing groups can enhance its antimicrobial and anticancer properties.
  • Polymerization : Poly(this compound) has been synthesized and studied for its electrochemical properties, showing potential applications in organic photovoltaics and sensors due to its conductive nature .

Case Studies

  • Spasmolytic Activity Study : A series of thiophene derivatives were synthesized via Suzuki cross-coupling reactions, revealing that compounds with specific substitutions exhibited superior spasmolytic effects compared to others. The study concluded that structural modifications could optimize therapeutic efficacy for gastrointestinal disorders .
  • Antimicrobial Activity Assessment : Various derivatives were tested against Staphylococcus aureus and Escherichia coli, with results indicating that certain modifications led to enhanced inhibition zones, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromothiophene, and how do reaction conditions influence purity and yield?

The most common method involves bromination-debromination of thiophene, where bromine is introduced at the 3-position via electrophilic substitution. Optimization includes controlling temperature (e.g., −78°C for transmetallation in organozinc reactions ) and solvent selection (e.g., BFEE for anodic polymerization ). Distillation under reduced pressure (e.g., bulb-to-bulb distillation) is critical for purification, as impurities can skew spectroscopic and electrochemical data . Alternative routes, such as alkylation with chloromethylthiophene in the presence of stannic chloride, yield 29% of intermediates like 3-bromo-2,2'-dithienylmethane .

Q. How can rotational spectroscopy be applied to characterize this compound’s molecular structure?

Microwave Fourier transform spectroscopy (8–18 GHz range) provides high-resolution data on rotational constants (A0A_0, B0B_0, C0C_0), centrifugal distortion constants (ΔJΔ_J, ΔJKΔ_{JK}), and bromine quadrupole coupling constants (χaaχ_{aa}, χbbχ_{bb}) . For example, 79^{79}Br and 81^{81}Br isotopic species show distinct hyperfine splitting patterns (Fig. 1 in ), enabling precise determination of vibronic ground-state geometry. Computational simulations of quadrupole coupling constants (e.g., using Van Eijck’s symmetric top reduction) validate experimental results .

Q. What analytical techniques are essential for verifying this compound’s purity and electronic properties?

  • Electrochemical Analysis : Cyclic voltammetry in BFEE reveals oxidation potentials (optimized at 1.60–1.90 V for polymerization) and correlates with material conductivity .
  • GC/HPLC : Quantifies purity (>95% via GC in commercial samples ) and detects byproducts like 2-bromothiophene.
  • UV-Vis/FTIR : Identifies electronic transitions (e.g., π→π* in thiophene rings) and C-Br stretching modes (~560 cm⁻¹) .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., 79^{79}79Br vs. 81^{81}81Br) affect this compound’s rotational and vibrational dynamics?

Isotopic species exhibit measurable differences in rotational constants (e.g., B0B_0 = 1389.67 MHz for 79^{79}Br vs. 1389.03 MHz for 81^{81}Br) due to mass-dependent centrifugal distortion . Vibration-rotation coupling constants (Table 6 in ) further reveal how isotopic mass influences ring puckering and out-of-plane bending modes. These data are critical for modeling isotopic fractionation in synthetic pathways.

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived heteroaryl methanols?

Discrepancies often arise from variations in catalyst systems (e.g., (−)-MIB vs. TEEDA) or solvent polarity. For example, enantioselective addition of this compound to benzaldehyde yields 68% product with 90% ee under THF-free EtZnCl conditions, while polar solvents reduce yields by promoting side reactions . Meta-analyses of literature should compare reaction matrices (e.g., temperature, stoichiometry) and employ statistical tools (ANOVA) to identify outliers .

Q. How can computational chemistry predict this compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) calculates key parameters:

  • Nucleophilic Aromatic Substitution : Activation energies for Br displacement by amines/alkoxides.
  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling barriers with boronic acids, influenced by electron-withdrawing effects of the thiophene ring . Synergistic studies using Gaussian09 or ORCA software validate experimental outcomes (e.g., regioselectivity in diarylmethanol synthesis) .

Q. What experimental precautions mitigate this compound’s thermal instability during polymerization?

Anodic polymerization in BFEE requires strict temperature control (−55°C) and low pressure (1 mTorr) to prevent decomposition . Post-polymerization, DSC/TGA analyses (heating rate: 10°C/min under N₂) assess thermal stability, revealing degradation onset at ~200°C. Storage at 0–6°C in amber vials minimizes photolytic bromine loss .

Q. Methodological Guidelines

  • Contradiction Analysis : Use the PICO framework to isolate variables (e.g., catalyst, solvent) when comparing synthetic yields .
  • Literature Review : Search SciFinder with CAS No. 872-31-1 and IUPAC terms (e.g., "vibronic coupling") to avoid non-relevant hits .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling) to minimize waste in bromination reactions .

Properties

IUPAC Name

3-bromothiophene
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InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrS
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

84928-93-8
Record name Thiophene, 3-bromo-, homopolymer
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DSSTOX Substance ID

DTXSID2022129
Record name 3-Bromothiophene
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Molecular Weight

163.04 g/mol
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CAS No.

872-31-1
Record name 3-Bromothiophene
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Record name Thiophene, 3-bromo-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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